5-Iodo-3-methylpyridin-2-ol
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Overview
Description
5-Iodo-3-methylpyridin-2-ol is a halogenated heterocyclic compound with the molecular formula C6H6INO. It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methylpyridin-2-ol typically involves the iodination of 3-methylpyridin-2-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 5th position of the pyridine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methylpyridin-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Products include 3-methylpyridin-2-ol derivatives with different substituents at the 5th position.
Oxidation: Products include 3-methylpyridin-2-one or 3-methylpyridine-2-carbaldehyde.
Reduction: Products include 3-methylpyridin-2-ol without the iodine atom.
Scientific Research Applications
5-Iodo-3-methylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylpyridin-2-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The presence of the iodine atom and hydroxyl group may play a role in its binding affinity and reactivity with these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- 6-Iodo-5-methoxypyridin-3-ol
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
- 3-Iodo-5-nitropyridin-4-ol
- 3-Iodo-5-methyl-pyridin-2-ylamine
Uniqueness
5-Iodo-3-methylpyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the iodine atom at the 5th position makes it particularly useful for further functionalization through substitution reactions, while the hydroxyl group at the 2nd position enhances its solubility and potential for hydrogen bonding .
Properties
IUPAC Name |
5-iodo-3-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYHYVNDWELHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369427 |
Source
|
Record name | 5-iodo-3-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289681-47-6 |
Source
|
Record name | 5-iodo-3-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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